molecular formula C14H18O4S B068184 Cyclohexanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester CAS No. 160790-19-2

Cyclohexanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester

Cat. No. B068184
CAS RN: 160790-19-2
M. Wt: 282.36 g/mol
InChI Key: QKXWKAIGVBVCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester, also known as Tosylmethyl isocyanide (TosMIC), is a versatile reagent used in organic chemistry for the synthesis of various compounds. It is a colorless to pale yellow liquid with a pungent odor and is highly reactive.

Mechanism of Action

TosMIC reacts with various nucleophiles such as amines, alcohols, and carboxylic acids to form the corresponding isocyanides. The reaction proceeds through the formation of an intermediate imidoyl chloride, which is then attacked by the nucleophile to form the isocyanide.
Biochemical and Physiological Effects:
TosMIC is not a drug and has no known biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

TosMIC is a versatile and useful reagent in organic chemistry due to its ability to introduce the isocyanide group into organic molecules. It is relatively easy to handle and has a long shelf life. However, TosMIC is highly reactive and requires careful handling and storage. It is also toxic and should be handled in a fume hood.

Future Directions

1. Development of new synthetic methods using TosMIC as a reagent.
2. Investigation of the reactivity of TosMIC with various nucleophiles.
3. Synthesis of new pharmaceuticals and natural products using TosMIC as a key reagent.
4. Study of the mechanism of the reaction between TosMIC and nucleophiles.
5. Development of new derivatives of TosMIC with improved properties.
In conclusion, Cyclohexanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester isocyanide (TosMIC) is a versatile reagent used in organic chemistry for the synthesis of various compounds. It is easy to handle, has a long shelf life, and is widely used in the synthesis of natural products and pharmaceuticals. The reaction mechanism of TosMIC with various nucleophiles is well understood, and there is ongoing research to develop new synthetic methods and derivatives of TosMIC with improved properties.

Synthesis Methods

TosMIC is synthesized by the reaction of tosyl chloride with methyl isocyanide in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and under an inert atmosphere.

Scientific Research Applications

TosMIC is widely used in organic chemistry for the synthesis of various compounds such as α-amino acids, α-hydroxy acids, and β-lactams. It is also used in the synthesis of natural products and pharmaceuticals. TosMIC is a useful reagent for the introduction of the isocyanide group into organic molecules, which is a versatile functional group that can be further modified to obtain various derivatives.

properties

CAS RN

160790-19-2

Molecular Formula

C14H18O4S

Molecular Weight

282.36 g/mol

IUPAC Name

methyl 1-(benzenesulfonyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C14H18O4S/c1-18-13(15)14(10-6-3-7-11-14)19(16,17)12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3

InChI Key

QKXWKAIGVBVCPM-UHFFFAOYSA-N

SMILES

COC(=O)C1(CCCCC1)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1(CCCCC1)S(=O)(=O)C2=CC=CC=C2

melting_point

114.5 °C

Other CAS RN

160790-19-2

solubility

0.00 M

synonyms

methyl 1-(benzenesulfonyl)cyclohexane-1-carboxylate

Origin of Product

United States

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